molecular formula C18H20N2O4S B11166462 N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-methoxyacetamide

N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-methoxyacetamide

Cat. No.: B11166462
M. Wt: 360.4 g/mol
InChI Key: DTCFPBLUPHUSSJ-UHFFFAOYSA-N
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Description

N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-methoxyacetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a quinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and a sulfonyl group attached to a phenyl ring.

Preparation Methods

The synthesis of N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-methoxyacetamide typically involves multiple steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-methoxyacetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-methoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-methoxyacetamide involves its interaction with molecular targets and pathways in biological systems. The quinoline moiety can interact with enzymes and receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-methoxyacetamide can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific structural features, such as the presence of the sulfonyl group and the methoxyacetamide moiety, which may contribute to its distinct biological activities and applications.

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-2-methoxyacetamide

InChI

InChI=1S/C18H20N2O4S/c1-24-13-18(21)19-15-8-10-16(11-9-15)25(22,23)20-12-4-6-14-5-2-3-7-17(14)20/h2-3,5,7-11H,4,6,12-13H2,1H3,(H,19,21)

InChI Key

DTCFPBLUPHUSSJ-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32

Origin of Product

United States

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